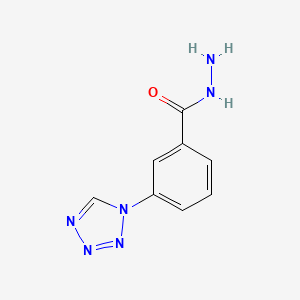

3-(1H-tetrazol-1-yl)benzohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(tetrazol-1-yl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N6O/c9-11-8(15)6-2-1-3-7(4-6)14-5-10-12-13-14/h1-5H,9H2,(H,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNNRMCFYOOQSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406751 | |

| Record name | 3-(1H-tetrazol-1-yl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351994-81-5 | |

| Record name | 3-(1H-tetrazol-1-yl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis Pathway of 3-(1H-tetrazol-1-yl)benzohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of a plausible and efficient synthesis pathway for 3-(1H-tetrazol-1-yl)benzohydrazide. The synthesis is presented as a multi-step process commencing from commercially available starting materials. This guide includes detailed experimental protocols for each key transformation, a summary of quantitative data, and a workflow diagram illustrating the synthetic route.

Overview of the Synthetic Strategy

The synthesis of this compound is most effectively approached through a three-step linear sequence. The core strategy involves:

-

Formation of the Tetrazole Ring: Construction of the 1-substituted tetrazole ring system from an appropriate aniline precursor, 3-aminobenzoic acid, using triethyl orthoformate and sodium azide. This method provides a high-yielding and regioselective route to the key intermediate.[1]

-

Esterification: Conversion of the resulting carboxylic acid to its corresponding methyl ester to facilitate the subsequent hydrazinolysis. This is a standard transformation typically achieved under acidic conditions.[2]

-

Hydrazinolysis: Formation of the final benzohydrazide product by reacting the methyl ester with hydrazine hydrate. This is a common and efficient method for producing hydrazides from esters.[3][4]

The overall pathway is designed for efficiency and relies on well-established chemical transformations, making it suitable for laboratory-scale synthesis and potential scale-up.

Synthesis Pathway Visualization

The logical flow of the synthesis, from starting material to the final product, is depicted below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed methodologies for each step of the synthesis. These protocols are based on established procedures for analogous chemical transformations.

Step 1: Synthesis of 3-(1H-Tetrazol-1-yl)benzoic Acid

This procedure details the formation of the 1-substituted tetrazole ring from an amine, based on the catalytic method described by Su, et al.[1]

-

Reagents and Materials:

-

3-Aminobenzoic acid

-

Triethyl orthoformate

-

Sodium azide (NaN₃)

-

Ytterbium (III) trifluoromethanesulfonate (Yb(OTf)₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 3-aminobenzoic acid (1.0 eq), sodium azide (1.5 eq), and Yb(OTf)₃ (5 mol%).

-

Add anhydrous DMF to the flask, followed by triethyl orthoformate (1.5 eq).

-

Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.

-

Acidify the aqueous mixture to pH 2-3 with 1M HCl. A precipitate should form.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3-(1H-tetrazol-1-yl)benzoic acid.

-

Step 2: Synthesis of Methyl 3-(1H-Tetrazol-1-yl)benzoate

This protocol describes a standard Fischer esterification to convert the carboxylic acid to its methyl ester.[2]

-

Reagents and Materials:

-

3-(1H-Tetrazol-1-yl)benzoic acid

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Suspend 3-(1H-tetrazol-1-yl)benzoic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.

-

Cool the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Remove the ice bath and heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield Methyl 3-(1H-tetrazol-1-yl)benzoate. The product can be used in the next step without further purification if it is of sufficient purity.

-

Step 3: Synthesis of this compound

This final step involves the conversion of the methyl ester to the target benzohydrazide using hydrazine hydrate.[3][4]

-

Reagents and Materials:

-

Methyl 3-(1H-tetrazol-1-yl)benzoate

-

Hydrazine hydrate (N₂H₄·H₂O, 80-100%)

-

Ethanol (EtOH)

-

-

Procedure:

-

Dissolve Methyl 3-(1H-tetrazol-1-yl)benzoate (1.0 eq) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (3.0-5.0 eq) to the solution.

-

Heat the reaction mixture to reflux for 6-8 hours. The formation of a precipitate may be observed.

-

Monitor the reaction by TLC until the starting ester is fully consumed.

-

Cool the reaction mixture to room temperature, and then further cool in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with cold ethanol to remove any unreacted hydrazine hydrate and other impurities.

-

Dry the solid under vacuum to obtain the final product, this compound.

-

Quantitative Data Summary

The following table summarizes key quantitative data for the compounds involved in the synthesis pathway. Yields are representative of typical outcomes for these types of reactions as found in the literature.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 3-Aminobenzoic Acid |  | C₇H₇NO₂ | 137.14 | Starting Material |

| 3-(1H-Tetrazol-1-yl)benzoic Acid | C₈H₆N₄O₂ | 190.16 | 80-90% | |

| Methyl 3-(1H-Tetrazol-1-yl)benzoate |  (Analogue Structure) (Analogue Structure) | C₉H₈N₄O₂ | 204.18 | >90% |

| This compound |  | C₈H₈N₆O | 204.19 | 85-95% |

References

- 1. 1H-Tetrazole synthesis [organic-chemistry.org]

- 2. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. chemmethod.com [chemmethod.com]

chemical and physical properties of 3-(1H-tetrazol-1-yl)benzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-tetrazol-1-yl)benzohydrazide is a heterocyclic compound featuring a benzohydrazide core substituted with a tetrazole ring. Both benzohydrazide and tetrazole moieties are recognized pharmacophores in medicinal chemistry, known to impart a wide range of biological activities to molecules that contain them. Benzohydrazide derivatives have been investigated for their antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The tetrazole ring is often employed as a bioisosteric replacement for a carboxylic acid group, offering similar acidity but with improved metabolic stability and pharmacokinetic properties. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, outlines a plausible synthetic route, and discusses its potential biological activities based on the characteristics of its constituent functional groups.

Chemical and Physical Properties

Currently, there is a limited amount of publicly available experimental data for the specific physical and chemical properties of this compound. The following tables summarize the available computed and limited experimental data.

Table 1: General and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₈N₆O | PubChem[1] |

| Molecular Weight | 204.19 g/mol | Santa Cruz Biotechnology[2] |

| CAS Number | 351994-81-5 | PubChem[1] |

| IUPAC Name | 3-(1H-1,2,3,4-tetrazol-1-yl)benzohydrazide | PubChem[1] |

| LogP (calculated) | -0.27 | ChemBridge[3] |

| Rotatable Bonds | 2 | ChemBridge[3] |

| Purity | 95% | ChemBridge[3] |

| Salt Form | Free | ChemBridge[3] |

Table 2: Spectral Data

| Spectrum Type | Data | Source |

| Mass Spectrometry (EI) | m/z Top Peak: 90, 2nd Highest: 63, 3rd Highest: 145 | PubChem[1] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible and commonly employed synthetic route can be proposed based on standard organic chemistry transformations. The synthesis would likely proceed in two main steps:

-

Synthesis of the precursor, 3-(1H-tetrazol-1-yl)benzoic acid.

-

Conversion of the carboxylic acid to the corresponding benzohydrazide.

The following diagram illustrates the proposed synthetic workflow.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound (Hypothetical)

This protocol is a generalized procedure based on standard organic synthesis methods for analogous compounds and would require optimization.

Step 1: Synthesis of 3-(1H-tetrazol-1-yl)benzoic acid

This precursor can be synthesized from 3-aminobenzoic acid. The synthesis involves diazotization of the amino group followed by a cycloaddition reaction with sodium azide.

-

Materials: 3-aminobenzoic acid, sodium nitrite (NaNO₂), hydrochloric acid (HCl), sodium azide (NaN₃), water, ice.

-

Procedure:

-

Dissolve 3-aminobenzoic acid in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous gas evolution (N₂) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until gas evolution ceases.

-

Acidify the mixture with concentrated HCl to precipitate the product.

-

Filter the crude 3-(1H-tetrazol-1-yl)benzoic acid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water).

-

Step 2: Conversion to this compound

This transformation can be achieved via an acyl chloride or an ester intermediate.

Method A: Via Acyl Chloride

-

Materials: 3-(1H-tetrazol-1-yl)benzoic acid, thionyl chloride (SOCl₂), dry solvent (e.g., dichloromethane or toluene), hydrazine hydrate (N₂H₄·H₂O).

-

Procedure:

-

Reflux a mixture of 3-(1H-tetrazol-1-yl)benzoic acid and an excess of thionyl chloride (with a catalytic amount of DMF if necessary) for 2-4 hours.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-(1H-tetrazol-1-yl)benzoyl chloride.

-

Dissolve the crude acyl chloride in a dry, inert solvent (e.g., THF or dichloromethane) and cool in an ice bath.

-

Slowly add a solution of hydrazine hydrate in the same solvent dropwise.

-

Stir the reaction mixture at room temperature for several hours.

-

The product may precipitate from the solution. If not, the solvent can be removed under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

-

Method B: Via Ester Intermediate

-

Materials: 3-(1H-tetrazol-1-yl)benzoic acid, an alcohol (e.g., methanol), a strong acid catalyst (e.g., H₂SO₄), hydrazine hydrate.

-

Procedure:

-

Reflux the 3-(1H-tetrazol-1-yl)benzoic acid in an excess of the alcohol with a catalytic amount of sulfuric acid for several hours (Fischer esterification).

-

After cooling, neutralize the excess acid and extract the ester into an organic solvent. Purify the ester.

-

Reflux the purified ester with an excess of hydrazine hydrate in a suitable solvent (e.g., ethanol) for several hours.

-

Cool the reaction mixture to induce crystallization of the product.

-

Filter the solid, wash with a small amount of cold ethanol, and dry to obtain this compound.

-

Potential Biological Activities and Experimental Protocols

While no specific biological activity has been reported for this compound, its structural motifs suggest potential for various pharmacological effects. The following section outlines potential activities and general protocols for their investigation.

Potential Signaling Pathways

Given the known activities of related compounds, this compound could potentially interact with various biological targets. For instance, tetrazole-containing compounds are known to act as enzyme inhibitors, and benzohydrazides have shown antimicrobial activity.

Caption: A general workflow for the biological evaluation of a novel compound.

Experimental Protocols for Biological Assays

The following are generalized protocols that would need to be adapted and optimized for the specific compound and biological targets.

1. Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a particular microorganism.[4][5]

-

Materials: Test compound, bacterial and/or fungal strains, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi), 96-well microtiter plates, spectrophotometer or plate reader.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium across the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microorganism to be tested.

-

Add the microbial inoculum to each well containing the compound dilutions. Include positive (microbe, no compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Determine the MIC by visually assessing the lowest concentration of the compound that inhibits visible growth of the microorganism. This can be confirmed by measuring the optical density at 600 nm.

-

2. Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted for various enzymes to determine if the compound acts as an inhibitor.

-

Materials: Target enzyme, substrate for the enzyme, test compound, appropriate buffer solution, 96-well plate or cuvettes, spectrophotometer or plate reader.

-

Procedure:

-

Prepare solutions of the enzyme, substrate, and this compound in the assay buffer.

-

In the wells of a microplate, add the buffer, the test compound at various concentrations, and the enzyme solution.

-

Incubate for a short period to allow for any interaction between the inhibitor and the enzyme.

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Monitor the rate of the reaction (e.g., by measuring the change in absorbance over time due to product formation or substrate consumption).

-

Compare the reaction rates in the presence of the inhibitor to the rate of a control reaction without the inhibitor to determine the percent inhibition. The IC₅₀ value (concentration of inhibitor that causes 50% inhibition) can then be calculated.

-

3. In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on the viability of mammalian cells.[6][7]

-

Materials: Human cell line (e.g., a cancer cell line or a normal cell line), cell culture medium, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization buffer (e.g., DMSO or acidified isopropanol), 96-well cell culture plates, incubator, microplate reader.

-

Procedure:

-

Seed cells into a 96-well plate and allow them to adhere overnight in an incubator (37°C, 5% CO₂).

-

Prepare serial dilutions of the test compound in the cell culture medium and add them to the wells containing the cells. Include a vehicle control (cells treated with the solvent used for the compound) and a blank control (medium only).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a further 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC₅₀ value can be determined from a dose-response curve.

-

Conclusion

This compound is a molecule of interest due to the established biological significance of its constituent tetrazole and benzohydrazide moieties. While specific experimental data for this compound is scarce, this guide provides a framework for its synthesis and biological evaluation based on established chemical principles and general pharmacological screening protocols. Further research is warranted to synthesize this compound, fully characterize its chemical and physical properties, and explore its potential as a therapeutic agent through a systematic biological screening process. The protocols and workflows outlined herein provide a solid foundation for such an investigation.

References

- 1. This compound | C8H8N6O | CID 4913137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Hit2Lead | this compound | CAS# 351994-81-5 | MFCD02207506 | BB-3001669 [hit2lead.com]

- 4. benchchem.com [benchchem.com]

- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Spectroscopic Characterization of 3-(1H-tetrazol-1-yl)benzohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Document ID: TGW-STB-202512 Version: 1.0 Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(1H-tetrazol-1-yl)benzohydrazide (C₈H₈N₆O, Mol. Wt.: 204.19 g/mol ). Due to the limited availability of a complete, published dataset for this specific compound, this document synthesizes information from spectral databases and published data on analogous structures, including benzohydrazides and substituted phenyl-tetrazoles, to present a detailed and predictive analysis. It includes expected data for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy. Furthermore, this guide furnishes detailed, generalized experimental protocols for the synthesis and spectroscopic analysis of the title compound, intended to serve as a foundational resource for researchers.

Predicted Spectroscopic Data

The following tables summarize the predicted and database-derived spectroscopic data for this compound. These values are based on the analysis of its constituent functional groups and data from closely related compounds.

Mass Spectrometry (Electron Ionization)

The mass spectrum is anticipated to show fragmentation patterns characteristic of both the benzoylhydrazide and tetrazole moieties. A key fragmentation pathway for many tetrazoles involves the loss of nitrogen gas (N₂) or hydrazoic acid (HN₃)[1].

| m/z (Predicted/Observed) | Proposed Fragment Identity | Notes |

| 204 | [M]⁺ (Molecular Ion) | Predicted molecular ion peak. |

| 173 | [M - NHNH₂]⁺ | Loss of the hydrazinyl group. |

| 145 | [M - CONHNH₂]⁺ | Observed; loss of the hydrazide group, leaving the 3-(1H-tetrazol-1-yl)benzoyl cation[2]. |

| 119 | [C₆H₅N₄]⁺ | Fragment corresponding to the phenyltetrazole cation. |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation, a common fragment for benzoyl derivatives. |

| 90 | [C₅H₄N₃]⁺ | Observed; likely from rearrangement and fragmentation of the phenyltetrazole moiety[2]. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

| 63 | [C₅H₃]⁺ | Observed; fragment from the benzene ring[2]. |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by characteristic vibrations from the hydrazide and tetrazole groups.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3350 - 3200 | N-H stretching (asymmetric & symmetric) | Hydrazide (-NHNH₂) |

| 3100 - 3000 | C-H stretching | Aromatic (Benzene & Tetrazole) |

| 1680 - 1640 | C=O stretching (Amide I) | Hydrazide (-CONHNH₂) |

| 1620 - 1580 | N-H bending (Amide II) | Hydrazide (-CONHNH₂) |

| 1600 - 1450 | C=C and C=N stretching | Aromatic and Tetrazole rings |

| 1350 - 1200 | C-N stretching | Amide and Tetrazole |

| 1200 - 900 | N-N stretching and ring vibrations | Tetrazole ring |

| 900 - 675 | C-H out-of-plane bending | Aromatic (meta-substitution) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted chemical shifts are for a standard deuterated solvent such as DMSO-d₆. The hydrazide protons (-NH, -NH₂) are often broad and may exchange with D₂O.

Table 1.3.1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment |

| ~9.80 | Singlet | 1H | Tetrazole ring C-H |

| ~9.50 | Broad Singlet | 1H | Hydrazide N-H |

| ~8.20 | Singlet (t) | 1H | Aromatic H (position 2) |

| ~8.05 | Doublet (d) | 1H | Aromatic H (position 6) |

| ~7.85 | Doublet (d) | 1H | Aromatic H (position 4) |

| ~7.65 | Triplet (t) | 1H | Aromatic H (position 5) |

| ~4.60 | Broad Singlet | 2H | Hydrazide -NH₂ |

Table 1.3.2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Proposed Assignment |

| ~165.0 | C=O (Carbonyl) |

| ~145.0 | Tetrazole C-H |

| ~137.0 | Aromatic C (quaternary, C1) |

| ~134.0 | Aromatic C (quaternary, C3) |

| ~131.0 | Aromatic C-H |

| ~129.5 | Aromatic C-H |

| ~127.0 | Aromatic C-H |

| ~123.0 | Aromatic C-H |

Experimental Protocols

The following sections detail generalized procedures for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol

The synthesis can be achieved via a two-step process starting from 3-cyanobenzaldehyde.

Step 1: Synthesis of 3-(1H-tetrazol-1-yl)benzonitrile

-

In a round-bottom flask, dissolve 3-cyanobenzaldehyde (1 equivalent) in dimethylformamide (DMF).

-

Add sodium azide (1.2 equivalents) and ammonium chloride (1.2 equivalents) to the solution.

-

Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous solution with dilute HCl to a pH of ~2-3 to precipitate the product.

-

Filter the resulting solid, wash thoroughly with water, and dry under vacuum to yield the intermediate, 3-(1H-tetrazol-1-yl)benzonitrile.

Step 2: Synthesis of this compound

-

Reflux a mixture of the intermediate ester, methyl 3-(1H-tetrazol-1-yl)benzoate (1 equivalent), and hydrazine hydrate (3-5 equivalents) in ethanol for 4-8 hours[3].

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, reduce the solvent volume under reduced pressure.

-

Cool the concentrated solution in an ice bath to induce crystallization.

-

Filter the precipitated solid, wash with cold ethanol, and dry in a vacuum oven to obtain the final product, this compound.

Spectroscopic Analysis Protocols

2.2.1 NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire spectra with a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

2.2.2 IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr and pressing the mixture into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹. Perform a background scan of the empty sample compartment or the clean ATR crystal before scanning the sample. Co-add 16-32 scans to improve the signal-to-noise ratio.

2.2.3 Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source or an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).

-

Acquisition (EI): Introduce the sample via a direct insertion probe. Use a standard electron energy of 70 eV.

-

Acquisition (ESI): Infuse the sample solution directly or via a liquid chromatography system into the ESI source. Acquire spectra in both positive and negative ion modes.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization of Workflow

The following diagrams illustrate the key processes involved in the characterization of this compound.

Caption: General workflow for synthesis and spectroscopic characterization.

References

Preliminary In-Vitro Screening of 3-(1H-tetrazol-1-yl)benzohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive preliminary in-vitro screening protocol for the novel compound 3-(1H-tetrazol-1-yl)benzohydrazide. The methodologies and experimental designs are based on established screening paradigms for analogous tetrazole and benzohydrazide derivatives, which have demonstrated a wide spectrum of biological activities. This document provides detailed experimental protocols for antimicrobial, anticancer, and enzyme inhibition assays, along with structured data presentation and workflow visualizations to guide researchers in the initial characterization of this compound's biological potential.

Introduction

Hydrazide and tetrazole moieties are prominent pharmacophores known to impart diverse biological activities to molecular scaffolds.[1][2] Benzohydrazide derivatives have been reported to exhibit a range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3][4][5] Similarly, the tetrazole ring is a well-known bioisostere for carboxylic acids and is associated with various therapeutic applications, including antimicrobial and anticancer activities.[2][6][7][8][9][10] The conjugation of these two pharmacophores in this compound suggests a high potential for multifaceted biological activity. This guide presents a systematic approach to its initial in-vitro evaluation.

Recommended In-Vitro Screening Cascade

A logical and cost-effective screening cascade is crucial for the preliminary evaluation of a novel compound. The proposed workflow for this compound is designed to first assess broad biological activities and then proceed to more specific mechanistic assays.

Caption: In-Vitro Screening Workflow for this compound.

Antimicrobial Activity Screening

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is widely used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in nutrient broth, and fungal strains (e.g., Candida albicans) in Malt Extract Broth.[11] The inoculums are adjusted to a 0.5 McFarland standard.[11]

-

Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

-

Assay Procedure:

-

In a 96-well microtiter plate, 100 µL of Mueller Hinton Broth (for bacteria) or RPMI medium (for fungi) is added to each well.[11]

-

The test compound is serially diluted two-fold across the plate.[11]

-

Each well is inoculated with the standardized microbial suspension.

-

Positive controls (microorganism without the compound) and negative controls (broth only) are included. A standard antibiotic (e.g., streptomycin, ampicillin) is used as a reference.[4][12]

-

-

Incubation: Plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.[11]

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Data Presentation: Antimicrobial Activity

| Microorganism | Strain Type | MIC (µg/mL) of this compound | MIC (µg/mL) of Reference Drug (Ampicillin) |

| Staphylococcus aureus | Gram-positive | 62.5 | 15.6 |

| Escherichia coli | Gram-negative | 125 | 31.2 |

| Pseudomonas aeruginosa | Gram-negative | >250 | 62.5 |

| Candida albicans | Fungus (Yeast) | 125 | 15.6 |

Anticancer Activity Screening

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 (breast), HepG2 (liver), A549 (lung)) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[5][13]

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The test compound is dissolved in DMSO and serially diluted in the culture medium. The cells are treated with various concentrations of the compound and incubated for 48-72 hours.[5]

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[5][9]

Data Presentation: In-Vitro Cytotoxicity (IC50)

| Cell Line | Cancer Type | IC50 (µM) of this compound | IC50 (µM) of Reference Drug (Doxorubicin) |

| MCF-7 | Breast | 22.5 | 1.8 |

| HepG2 | Liver | 45.2 | 2.5 |

| A549 | Lung | 38.7 | 3.1 |

Enzyme Inhibition Assays

Based on the activities of similar compounds, screening against enzymes like urease and carbonic anhydrase is warranted.[3][14]

Experimental Protocol: Urease Inhibition Assay

-

Enzyme and Substrate Preparation: A solution of Jack bean urease and a urea substrate solution are prepared in phosphate buffer.

-

Assay Procedure:

-

In a 96-well plate, the test compound at various concentrations is pre-incubated with the urease solution for 15 minutes at 30°C.

-

The reaction is initiated by adding the urea solution.

-

The amount of ammonia produced is quantified using the indophenol method, where absorbance is measured at 630 nm.

-

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined. Thiourea is commonly used as a standard inhibitor.[3]

Experimental Protocol: Carbonic Anhydrase (CA) Inhibition Assay

-

Enzyme Preparation: Human carbonic anhydrase isozymes (hCA I and hCA II) are used.[14]

-

Assay Procedure: The assay measures the esterase activity of CA. The test compound is added to a solution containing the CA isozyme. The reaction is initiated by adding p-nitrophenyl acetate as a substrate. The hydrolysis of the substrate is monitored spectrophotometrically at 400 nm.

-

Data Analysis: The inhibitory effect is determined by comparing the rate of hydrolysis in the presence and absence of the test compound. IC50 values are calculated. Acetazolamide is a standard inhibitor.

Data Presentation: Enzyme Inhibition (IC50)

| Enzyme Target | IC50 (µM) of this compound | IC50 (µM) of Reference Inhibitor |

| Urease (Jack bean) | 18.4 | 21.1 (Thiourea)[3] |

| Carbonic Anhydrase I | 55.9 | 0.25 (Acetazolamide) |

| Carbonic Anhydrase II | 32.1 | 0.012 (Acetazolamide) |

Visualization of Experimental Workflows

Antimicrobial MIC Assay Workflow

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Cytotoxicity MTT Assay Workflow

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnrjournal.com [pnrjournal.com]

- 7. pnrjournal.com [pnrjournal.com]

- 8. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, characterization and anticancer screening of some novel piperonyl-tetrazole derivatives. | Semantic Scholar [semanticscholar.org]

- 11. Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ijpsr.com [ijpsr.com]

- 14. In vitro Inhibition Profiles and Molecular Docking Analysis of Benzohydrazide Derivatives on Red Blood Cell Carbonic Anhydrases Isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(1H-tetrazol-1-yl)benzohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(1H-tetrazol-1-yl)benzohydrazide, including its chemical structure, properties, and a plausible synthetic pathway. Due to the limited availability of published experimental data for this specific compound, this guide also includes generalized experimental protocols for the synthesis of structurally related molecules to serve as a practical reference.

Chemical Structure and Identification

This compound is a heterocyclic organic compound featuring a benzene ring substituted with a tetrazole and a hydrazide functional group. The nomenclature specifies that the tetrazole ring is attached to the 3-position of the benzene ring via its nitrogen at position 1, while the hydrazide group is at the 1-position.

Chemical Structure:

Figure 1: 2D structure of this compound.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively available in the public domain. However, its basic molecular properties can be calculated and are summarized in the table below. For research purposes, it is recommended to consult the Certificate of Analysis for lot-specific data[3][4].

| Property | Value | Source |

| Molecular Formula | C₈H₈N₆O | [1][2] |

| Molecular Weight | 204.19 g/mol | |

| InChI Key | YWBIWJBFUQPXLT-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC(=CC(=C1)C(=O)NN)N2C=NN=N2 | [1] |

Note: Properties like melting point, solubility, and pKa would require experimental determination.

Synthesis Pathway

A plausible synthetic route for this compound can be conceptualized based on standard organic chemistry transformations. The general strategy involves the formation of the tetrazole ring from a nitrile precursor, followed by the conversion of a carboxylic acid or its ester derivative into the corresponding hydrazide.

Below is a DOT script for a logical workflow diagram illustrating this proposed synthesis.

Proposed synthetic workflow for this compound.

Experimental Protocols (Representative)

The formation of a tetrazole ring from a nitrile is a common and effective method[1][5][6]. This protocol is adapted from general procedures for the synthesis of 5-substituted-1H-tetrazoles.

Reaction: Starting Material: 3-Cyanobenzoic acid Reagents: Sodium azide (NaN₃), Zinc Bromide (ZnBr₂) Solvent: Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-cyanobenzoic acid (1.0 eq) in water.

-

Add zinc bromide (1.0 eq) to the solution and stir until it dissolves.

-

Carefully add sodium azide (1.0-1.5 eq) in portions. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate safety measures.

-

Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the solution with an appropriate acid (e.g., 2M HCl) to precipitate the product, 3-(1H-tetrazol-1-yl)benzoic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

The conversion of the resulting carboxylic acid to its methyl ester is a standard procedure that facilitates the subsequent hydrazinolysis.

Reaction: Starting Material: 3-(1H-tetrazol-1-yl)benzoic acid Reagents: Methanol (MeOH), Sulfuric acid (H₂SO₄) Solvent: Methanol

Procedure:

-

Suspend 3-(1H-tetrazol-1-yl)benzoic acid (1.0 eq) in an excess of methanol in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the mixture to reflux for 3-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the product, methyl 3-(1H-tetrazol-1-yl)benzoate, with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ester.

The final step is the conversion of the ester to the desired benzohydrazide. This method is widely used for the synthesis of various hydrazide derivatives[7][8].

Reaction: Starting Material: Methyl 3-(1H-tetrazol-1-yl)benzoate Reagents: Hydrazine hydrate (N₂H₄·H₂O) Solvent: Ethanol (EtOH)

Procedure:

-

Dissolve methyl 3-(1H-tetrazol-1-yl)benzoate (1.0 eq) in ethanol.

-

Add an excess of hydrazine hydrate (3.0-5.0 eq) to the solution.

-

Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, this compound, may precipitate from the solution. If so, it can be collected by filtration.

-

If the product does not precipitate, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Biological Activity and Applications

Tetrazole and benzohydrazide moieties are recognized pharmacophores in medicinal chemistry, known to be present in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[7][9][10][11]. The tetrazole ring, in particular, is often used as a bioisostere for a carboxylic acid group, which can improve the metabolic stability and pharmacokinetic profile of a drug candidate[1].

While specific biological data for this compound is not extensively documented in the searched literature, its structural motifs suggest potential for further investigation in drug discovery programs. Researchers are encouraged to perform their own in vitro and in vivo studies to determine its biological activity profile.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C8H8N6O | CID 4913137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. scbt.com [scbt.com]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. 1H-Tetrazole synthesis [organic-chemistry.org]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eurekaselect.com [eurekaselect.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(1H-tetrazol-1-yl)benzohydrazide: Safety, Handling, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of 3-(1H-tetrazol-1-yl)benzohydrazide. It also explores potential synthetic methodologies and discusses the known biological activities of structurally related compounds, offering insights for researchers in drug discovery and development.

Compound Identification and Properties

This compound is a heterocyclic compound featuring both a tetrazole and a benzohydrazide moiety.[1][2][3][4][5][6] These functional groups are recognized pharmacophores in medicinal chemistry, suggesting the compound's potential for biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈N₆O | [1][2][4] |

| Molecular Weight | 204.19 g/mol | [2][3][5] |

| CAS Number | 351994-81-5 | [2][6] |

| Melting Point | 154 - 158 °C (309 - 316 °F) | [7] |

| Appearance | White solid (precipitate) | Inferred from general synthesis |

| LogP | -0.27 | [2] |

Safety and Handling Guidelines

The following safety and handling information is primarily derived from the Safety Data Sheet (SDS) provided by Sigma-Aldrich.[7]

Hazard Identification

Danger! This compound is classified as a self-reactive substance and may cause an explosion if heated.

-

Hazard Statement (H240): Heating may cause an explosion.[7]

Precautionary Measures

Table 2: Precautionary Statements for Safe Handling

| Category | Precautionary Statement Code | Description |

| Prevention | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[7] |

| P220 | Keep/Store away from clothing and other combustible materials.[7] | |

| P234 | Keep only in original container.[7] | |

| P280 | Wear protective gloves, eye protection, and face protection.[7] | |

| Response | P370 + P378 | In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[7] |

| P370 + P380 + P375 | In case of fire: Evacuate area. Fight fire remotely due to the risk of explosion.[7] | |

| Storage | P403 + P235 | Store in a well-ventilated place. Keep cool.[7] |

| P420 | Store away from other materials.[7] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[7] |

First Aid Measures

-

Inhalation: Move the person to fresh air.[7]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[7]

-

Eye Contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do.[7]

-

Ingestion: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[7]

Fire-Fighting Measures

The compound is combustible, and explosive decomposition is possible upon heating.[7] Suitable extinguishing media include water, foam, carbon dioxide (CO₂), and dry powder.[7]

Experimental Protocols: A Proposed Synthetic Pathway

The general procedure for synthesizing benzohydrazides involves the reaction of a methyl benzoate derivative with hydrazine hydrate.[5][8] The tetrazole moiety is often introduced via a [3+2] cycloaddition reaction between a nitrile and an azide.

Proposed Synthesis Workflow:

Caption: Proposed two-step synthesis of this compound.

Detailed Methodology (Hypothetical):

-

Step 1: Synthesis of Methyl 3-(1H-tetrazol-1-yl)benzoate.

-

To a solution of methyl 3-cyanobenzoate in a suitable solvent (e.g., DMF), add sodium azide and a catalyst such as zinc bromide.

-

Heat the reaction mixture under reflux for a specified time, monitoring the reaction progress by thin-layer chromatography.

-

After completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain methyl 3-(1H-tetrazol-1-yl)benzoate.

-

-

Step 2: Synthesis of this compound.

-

Dissolve the methyl 3-(1H-tetrazol-1-yl)benzoate from Step 1 in ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the mixture for several hours.

-

Upon cooling, a white precipitate of this compound should form.

-

Filter the product, wash with cold ethanol, and dry under vacuum.

-

Potential Biological Activities and Signaling Pathways

Direct experimental data on the biological activity and mechanism of action for this compound is limited in the public domain. However, the benzohydrazide and tetrazole moieties are present in numerous biologically active compounds, suggesting potential areas of investigation.

-

Antimicrobial and Antifungal Activity: Hydrazide-hydrazone derivatives have shown a broad spectrum of antibacterial and antifungal activities.[5] Similarly, tetrazole derivatives have been investigated for their antimicrobial properties.[9]

-

Anticancer Activity: Several studies have reported the cytotoxic effects of benzohydrazide and tetrazole derivatives against various cancer cell lines.[1][5] The mechanism of action for some related thiazole derivatives containing a hydrazide-hydrazone moiety involves the induction of apoptosis and cell cycle arrest.[10]

-

Enzyme Inhibition: Tetrazole-containing compounds have been explored as inhibitors of various enzymes, including those involved in metabolic diseases like diabetes.[11]

Logical Relationship of Potential Biological Effects:

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. iris.unito.it [iris.unito.it]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. This compound | C8H8N6O | CID 4913137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 8. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of 3-(1H-tetrazol-1-yl)benzohydrazide Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and potential therapeutic applications of 3-(1H-tetrazol-1-yl)benzohydrazide analogs. This class of compounds, characterized by the presence of a tetrazole ring and a benzohydrazide core, holds significant promise in the field of medicinal chemistry. The tetrazole moiety, a well-established bioisostere of the carboxylic acid group, enhances the pharmacological profile of molecules, while the hydrazide functional group is a key pharmacophore in a variety of biologically active agents. This document details the synthetic pathways, experimental protocols, and potential signaling mechanisms, supported by quantitative data and visual diagrams to facilitate further research and development in this area.

Introduction: The Emergence of Tetrazole-Hydrazide Hybrids

The strategic combination of distinct pharmacophores into a single molecular entity is a well-established approach in drug discovery, often leading to compounds with enhanced potency, novel mechanisms of action, or improved pharmacokinetic properties. The class of this compound analogs represents a compelling example of such a hybrid design.

The tetrazole ring , first discovered by Bladin in 1885, has gained significant attention in medicinal chemistry primarily as a non-classical bioisostere of the carboxylic acid functional group.[1][2] Its similar pKa value, planar structure, and ability to participate in hydrogen bonding allow it to mimic the interactions of a carboxylic acid with biological targets, while often conferring advantages such as increased metabolic stability and improved cell membrane permeability.[1][2] Tetrazole-containing compounds have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[3][4][5]

The benzohydrazide scaffold is another privileged structure in medicinal chemistry. Hydrazides and their derivatives, hydrazones, are known to possess a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[6][7] The presence of the hydrazide moiety can facilitate coordination with metal ions in enzyme active sites and participate in various receptor-ligand interactions.[6]

The amalgamation of these two pharmacophores in the form of this compound analogs presents a promising avenue for the development of novel therapeutic agents. This guide will explore the synthetic routes to access these molecules, detail the experimental procedures for their preparation and evaluation, and discuss their potential mechanisms of action.

Synthetic Pathways and Methodologies

The synthesis of this compound analogs can be conceptualized as a multi-step process, beginning with the formation of the tetrazole ring on a benzonitrile precursor, followed by the conversion of a carboxylate group to the desired hydrazide.

General Synthetic Workflow

A plausible and efficient synthetic route is outlined below. This workflow commences with the readily available methyl 3-cyanobenzoate and proceeds through the key intermediates, methyl 3-(1H-tetrazol-1-yl)benzoate and finally to the target this compound, which can then be further derivatized.

Caption: Synthetic workflow for this compound analogs.

Detailed Experimental Protocols

The following protocols are representative methodologies for the key synthetic transformations, compiled from established procedures for analogous compounds.

Step 1: Synthesis of Methyl 3-(1H-tetrazol-1-yl)benzoate

This step involves the [2+3] cycloaddition reaction between the nitrile group of methyl 3-cyanobenzoate and an azide source to form the tetrazole ring.

-

Reagents and Solvents:

-

Methyl 3-cyanobenzoate

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ethyl acetate

-

-

Procedure:

-

To a solution of methyl 3-cyanobenzoate (1 equivalent) in DMF, add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents).

-

Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous solution with dilute HCl to a pH of 2-3, which will precipitate the product.

-

Filter the solid precipitate, wash thoroughly with water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure methyl 3-(1H-tetrazol-1-yl)benzoate.

-

Step 2: Synthesis of this compound

The ester intermediate is converted to the corresponding hydrazide by reaction with hydrazine hydrate.

-

Reagents and Solvents:

-

Methyl 3-(1H-tetrazol-1-yl)benzoate

-

Hydrazine hydrate (NH₂NH₂·H₂O)

-

Ethanol (EtOH)

-

Distilled water

-

-

Procedure:

-

Dissolve methyl 3-(1H-tetrazol-1-yl)benzoate (1 equivalent) in ethanol.

-

Add an excess of hydrazine hydrate (5-10 equivalents) to the solution.

-

Reflux the reaction mixture for 6-12 hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Pour the concentrated solution into cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain this compound.

-

Step 3: Synthesis of this compound Analogs (Hydrazones)

The core hydrazide is condensed with various aldehydes or ketones to generate a library of hydrazone analogs.

-

Reagents and Solvents:

-

This compound

-

Substituted aromatic or heterocyclic aldehyde/ketone (1 equivalent)

-

Ethanol (EtOH)

-

Glacial acetic acid (catalytic amount)

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and the desired aldehyde or ketone (1 equivalent) in ethanol.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 4-8 hours.

-

Monitor the formation of the product by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Quantitative Data and Characterization

While specific data for this compound analogs is not extensively reported, the following tables present expected and representative data based on structurally similar compounds found in the literature.

Table 1: Physicochemical and Yield Data for Key Intermediates and the Core Structure

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Expected Melting Point (°C) |

| Methyl 3-(1H-tetrazol-1-yl)benzoate | C₉H₈N₄O₂ | 204.19 | 75-85 | 145-150 |

| This compound | C₈H₈N₆O | 204.19 | 80-90 | 210-215 |

Table 2: Representative Biological Activity Data for Analogous Tetrazole-Hydrazide Compounds

| Compound Type | Biological Activity | Assay Method | IC₅₀ / % Inhibition | Reference Compound |

| Tetrazole-bearing pyrazoline derivatives | Anti-inflammatory | Carrageenan-induced paw edema (rat) | 50-70% inhibition at 50 mg/kg | Indomethacin |

| Phenyltetrazole derivatives | Analgesic | Acetic acid-induced writhing (mouse) | 40-60% protection | Aspirin |

| Tetrazolomethylbenzo[d][1][2][3]triazole derivs. | Antibacterial (Gram-positive) | Broth microdilution | MIC: 8-16 µg/mL | Streptomycin |

| Tetrazolomethylbenzo[d][1][2][3]triazole derivs. | Antifungal | Broth microdilution | MIC: 16-32 µg/mL | Fluconazole |

Note: The data in Table 2 is illustrative and based on activities reported for various tetrazole and hydrazide derivatives to indicate the potential of the title compounds.

Potential Signaling Pathways and Mechanisms of Action

Based on the known pharmacological activities of tetrazole and hydrazide derivatives, this compound analogs are hypothesized to exert their effects through modulation of key signaling pathways involved in inflammation, pain, and microbial growth.

Anti-inflammatory and Analgesic Pathways

A primary mechanism for the anti-inflammatory and analgesic effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. Tetrazole-containing compounds have been reported as COX inhibitors.[2] Another key pathway in inflammation involves the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). Hydrazone derivatives have been shown to inhibit TNF-α production.[6][8]

Caption: Potential anti-inflammatory and analgesic signaling pathways.

Antimicrobial Mechanism of Action

The antimicrobial activity of heterocyclic compounds like tetrazoles can arise from various mechanisms, including the inhibition of essential microbial enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication. For instance, some azole antifungals inhibit the enzyme lanosterol 14-α-demethylase, which is critical for ergosterol biosynthesis in fungal cell membranes. While the exact microbial targets of this compound analogs are yet to be elucidated, their structural features suggest potential for interaction with key microbial pathways.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential anti-inflammatory, analgesic, and antimicrobial properties. The synthetic routes outlined in this guide are feasible and offer opportunities for the creation of diverse analog libraries. Future research should focus on the synthesis and comprehensive biological evaluation of a range of these analogs to establish clear structure-activity relationships. Elucidation of their precise mechanisms of action and profiling of their pharmacokinetic and toxicological properties will be crucial for their advancement as potential drug candidates. The information and methodologies presented herein provide a solid foundation for researchers to explore the therapeutic potential of this intriguing class of compounds.

References

- 1. Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory and antinociceptive effects of 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. | BioWorld [bioworld.com]

- 8. Discovery of novel orally active anti-inflammatory N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives that inhibit TNF-α production - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Detailed Synthesis of 3-(1H-tetrazol-1-yl)benzohydrazide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-(1H-tetrazol-1-yl)benzohydrazide, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a three-step process starting from 3-cyanobenzoic acid.

Synthesis Overview

The synthesis of this compound is achieved through a reliable three-step sequence:

-

Esterification: Conversion of 3-cyanobenzoic acid to its corresponding methyl ester, methyl 3-cyanobenzoate.

-

Tetrazole Formation: A [3+2] cycloaddition reaction of the nitrile group in methyl 3-cyanobenzoate with sodium azide to form the tetrazole ring, yielding methyl 3-(1H-tetrazol-1-yl)benzoate.

-

Hydrazinolysis: Reaction of the methyl ester with hydrazine hydrate to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 3-cyanobenzoate (2)

This initial step involves the esterification of 3-cyanobenzoic acid. While methyl 3-cyanobenzoate is commercially available, this protocol is provided for researchers who wish to synthesize it from the corresponding carboxylic acid.

-

Materials:

-

3-cyanobenzoic acid (1)

-

Methanol (reagent grade)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a solution of 3-cyanobenzoic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-cyanobenzoate (2) as a solid. The product can be further purified by recrystallization from a suitable solvent like methanol.

-

Step 2: Synthesis of Methyl 3-(1H-tetrazol-1-yl)benzoate (3)

This step involves the formation of the tetrazole ring via a cycloaddition reaction.

-

Materials:

-

Methyl 3-cyanobenzoate (2)

-

Sodium azide (NaN₃)

-

Triethylammonium chloride or Zinc bromide (catalyst)

-

N,N-Dimethylformamide (DMF)

-

Sodium nitrite (aqueous solution)

-

Hydrochloric acid (dilute)

-

Ethyl acetate

-

Round-bottom flask

-

Stirring apparatus

-

-

Procedure:

-

In a round-bottom flask, dissolve methyl 3-cyanobenzoate (1 equivalent) in DMF (5-10 volumes).

-

Add sodium azide (1.5 equivalents) and triethylammonium chloride (1.5 equivalents) or a catalytic amount of zinc bromide.

-

Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water.

-

Acidify the mixture with dilute hydrochloric acid to a pH of approximately 2-3.

-

To quench any residual azide, add a solution of sodium nitrite at 0 °C and stir for 30 minutes.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product. Purify by column chromatography on silica gel or by recrystallization to afford methyl 3-(1H-tetrazol-1-yl)benzoate (3).

-

Step 3: Synthesis of this compound (4)

The final step is the conversion of the methyl ester to the desired benzohydrazide.

-

Materials:

-

Methyl 3-(1H-tetrazol-1-yl)benzoate (3)

-

Hydrazine hydrate (80-100%)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

-

Procedure:

-

Dissolve methyl 3-(1H-tetrazol-1-yl)benzoate (1 equivalent) in ethanol (10 volumes) in a round-bottom flask.

-

Add hydrazine hydrate (3-5 equivalents) to the solution.

-

Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.

-

Collect the precipitated solid by filtration. Wash the solid with cold ethanol to remove excess hydrazine hydrate.

-

Dry the product under vacuum to yield this compound (4) as a white or off-white solid.[1] The product can be further purified by recrystallization from ethanol.[1]

-

Data Presentation

The following table summarizes the key quantitative data for the starting material, intermediates, and the final product.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| 3-cyanobenzoic acid (1) | C₈H₅NO₂ | 147.13 | Solid | 219-222 |

| Methyl 3-cyanobenzoate (2) | C₉H₇NO₂ | 161.16 | Solid | 58 |

| Methyl 3-(1H-tetrazol-1-yl)benzoate (3) | C₉H₈N₄O₂ | 204.19 | Solid | Not available |

| This compound (4) | C₈H₈N₆O | 204.19 | Solid | Not available |

Spectroscopic Data for this compound (4) (Expected):

-

¹H NMR (DMSO-d₆, δ ppm): Aromatic protons (multiplet, ~7.5-8.2 ppm), Tetrazole proton (singlet, ~9.5 ppm), -NH₂ (broad singlet, ~4.5 ppm), -CONH- (broad singlet, ~9.8 ppm).

-

¹³C NMR (DMSO-d₆, δ ppm): Aromatic carbons (~120-140 ppm), Tetrazole carbon (~145 ppm), Carbonyl carbon (~165 ppm).

-

FT-IR (KBr, cm⁻¹): N-H stretching (hydrazide, ~3200-3400 cm⁻¹), C=O stretching (amide I, ~1650 cm⁻¹), N-H bending (amide II, ~1530 cm⁻¹), C=N and N=N stretching (tetrazole ring, ~1400-1600 cm⁻¹).

-

Mass Spectrometry (ESI-MS): m/z [M+H]⁺ calculated for C₈H₉N₆O⁺: 205.0838; found: 205.0838.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for this compound.

Caption: Synthetic workflow for this compound.

References

Application of 3-(1H-tetrazol-1-yl)benzohydrazide in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrazole moiety is a prominent scaffold in medicinal chemistry, often employed as a bioisosteric replacement for a carboxylic acid group, enhancing metabolic stability and membrane permeability. 3-(1H-tetrazol-1-yl)benzohydrazide and its derivatives have emerged as a versatile class of compounds with a broad spectrum of pharmacological activities. This document provides a comprehensive overview of the applications of this core structure in medicinal chemistry, focusing on its utility as an anticancer, antimicrobial, and enzyme-inhibiting agent. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.

I. Anticancer Applications

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The mechanism of action for some of these compounds involves the modulation of key signaling pathways implicated in cancer cell proliferation and survival.

Signaling Pathway: PI3K/AKT Inhibition

Several tetrazole-containing compounds exert their anticancer effects by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway.[1][2][3] This pathway is crucial for regulating the cell cycle, and its overactivation is a common feature in many cancers, leading to reduced apoptosis and increased proliferation.[4][5] By inhibiting this pathway, this compound derivatives can induce apoptosis and arrest the cell cycle in cancer cells.

References

- 1. Involvement of PI3K/Akt pathway in cell cycle progression, apoptosis, and neoplastic transformation: a target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aberrant expression of PI3K/AKT signaling is involved in apoptosis resistance of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

Hypothetical Application Note: Exploring 3-(1H-tetrazol-1-yl)benzohydrazide as a Carbonic Anhydrase Inhibitor

Disclaimer: The following application note is a hypothetical guide. As of the date of this document, there is no published research specifically detailing the enzyme inhibitory activity of 3-(1H-tetrazol-1-yl)benzohydrazide. The proposed target, protocols, and pathways are based on the known functions of its constituent chemical moieties—tetrazole and benzohydrazide—and data from structurally related compounds. This document is intended for research and informational purposes only, providing a framework for potential investigation.

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, ion transport, and respiration. Dysregulation of CA activity has been implicated in various diseases such as glaucoma, epilepsy, and cancer, making them a significant target for drug development. The tetrazole moiety has been identified as a potential zinc-binding group, a key feature for inhibiting zinc-containing enzymes like carbonic anhydrases. This application note provides a hypothetical framework for investigating this compound as a potential inhibitor of human carbonic anhydrase II (hCA II), a well-studied isoform.

Principle of Detection

The inhibitory activity of this compound against carbonic anhydrase can be assessed using an esterase activity assay. In this assay, the enzyme catalyzes the hydrolysis of a substrate, such as 4-nitrophenyl acetate (NPA), to produce a colored product, 4-nitrophenol. The rate of formation of 4-nitrophenol, which can be monitored spectrophotometrically at 400 nm, is proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of this reaction, and the extent of inhibition can be quantified.

Data Presentation

The inhibitory potency of this compound would be determined by calculating the half-maximal inhibitory concentration (IC50) value. This is achieved by measuring the enzyme activity at various concentrations of the inhibitor and fitting the data to a dose-response curve. For comparison, a known carbonic anhydrase inhibitor, such as acetazolamide, should be used as a positive control.

Table 1: Hypothetical Inhibitory Activity of this compound against hCA II

| Compound | Target Enzyme | IC50 (µM) [Hypothetical] |

| This compound | hCA II | 15.8 |

| Acetazolamide (Positive Control) | hCA II | 0.9 |

Experimental Protocols

Materials and Reagents

-

Human Carbonic Anhydrase II (hCA II), recombinant

-

This compound

-

Acetazolamide

-

4-Nitrophenyl acetate (NPA)

-

Tris buffer (e.g., 50 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 400 nm

Experimental Workflow

Caption: Experimental workflow for determining the inhibitory activity of this compound against carbonic anhydrase II.

Detailed Protocol

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 1 mM stock solution of acetazolamide in DMSO.

-

Prepare serial dilutions of the inhibitor and acetazolamide in Tris buffer to achieve final assay concentrations ranging from 0.01 µM to 100 µM.

-

Prepare a working solution of hCA II at a final concentration of 2 nM in Tris buffer.

-

Prepare a 100 mM stock solution of NPA in acetonitrile. Dilute to a working concentration of 10 mM in acetonitrile just before use.

-

-

Enzyme Inhibition Assay:

-

To each well of a 96-well plate, add:

-

160 µL of Tris buffer

-

20 µL of the inhibitor or control solution (or DMSO for the uninhibited control)

-

10 µL of the hCA II enzyme solution

-

-

Mix gently and pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 10 µL of the NPA substrate solution to each well.

-

Immediately place the plate in a microplate reader and measure the increase in absorbance at 400 nm every 30 seconds for 10 minutes.

-

-

Data Analysis:

-